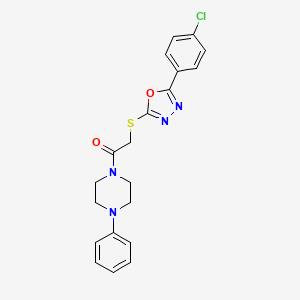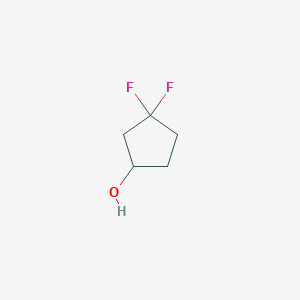
3,3-Difluorocyclopentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluorocyclopentanol is an organic compound with the molecular formula C5H8F2O. It is a fluorinated alcohol, specifically a cyclopentanol derivative where two hydrogen atoms on the cyclopentane ring are replaced by fluorine atoms at the 3-position. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly alter the reactivity and stability of the molecule.
準備方法
Synthetic Routes and Reaction Conditions
3,3-Difluorocyclopentanol can be synthesized through various methods. One common approach involves the fluorination of cyclopentanol. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, which introduce fluorine atoms into the cyclopentane ring. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Another method involves the addition of fluorine atoms to cyclopentene followed by hydrolysis. This process can be catalyzed by transition metals such as palladium or nickel, which facilitate the addition of fluorine to the double bond in cyclopentene, forming this compound upon subsequent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
3,3-Difluorocyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3,3-difluorocyclopentanone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to 3,3-difluorocyclopentane using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace fluorine atoms with azide groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Sodium azide in dimethylformamide or other polar aprotic solvents.
Major Products
Oxidation: 3,3-Difluorocyclopentanone.
Reduction: 3,3-Difluorocyclopentane.
Substitution: 3,3-Diazidocyclopentanol (when using sodium azide).
科学的研究の応用
3,3-Difluorocyclopentanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity due to the presence of fluorine atoms makes it valuable in developing new synthetic methodologies.
Biology: Fluorinated compounds like this compound are often used in biological studies to investigate the effects of fluorine substitution on biological activity and metabolic stability.
Medicine: The compound can be used in the development of pharmaceuticals, particularly in designing drugs with improved pharmacokinetic properties due to the influence of fluorine on lipophilicity and metabolic resistance.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals, where fluorinated compounds are valued for their stability and performance.
作用機序
The mechanism of action of 3,3-difluorocyclopentanol depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the electron density and steric properties of the molecule, affecting its reactivity. For example, in nucleophilic substitution reactions, the electron-withdrawing effect of fluorine can make the carbon center more electrophilic, facilitating the attack by nucleophiles.
In biological systems, fluorine atoms can enhance the binding affinity of the compound to target proteins or enzymes by forming strong hydrogen bonds or van der Waals interactions. This can lead to increased potency and selectivity of fluorinated drugs.
類似化合物との比較
Similar Compounds
Cyclopentanol: The non-fluorinated analog of 3,3-difluorocyclopentanol. It lacks the unique properties imparted by fluorine atoms.
3-Fluorocyclopentanol: A mono-fluorinated analog with only one fluorine atom at the 3-position.
3,3-Dichlorocyclopentanol: A similar compound where fluorine atoms are replaced by chlorine atoms.
Uniqueness
This compound is unique due to the presence of two fluorine atoms at the 3-position, which significantly alters its chemical and physical properties compared to its non-fluorinated and mono-fluorinated analogs. The fluorine atoms increase the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it valuable in various applications.
特性
IUPAC Name |
3,3-difluorocyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c6-5(7)2-1-4(8)3-5/h4,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEMHKAZXAHULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883731-65-5 |
Source


|
| Record name | 3,3-difluorocyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2522110.png)
![4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2522112.png)
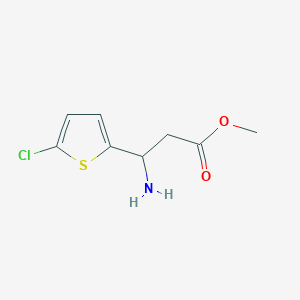
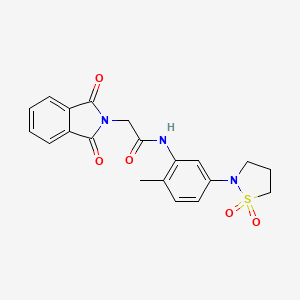
![1-(2-((5,6-Dimethoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)ethanone](/img/structure/B2522117.png)
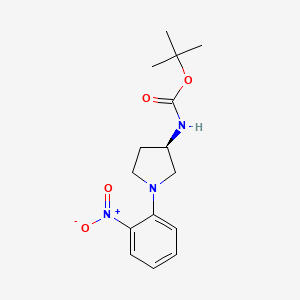
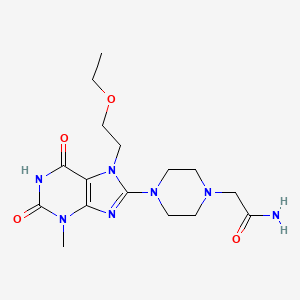
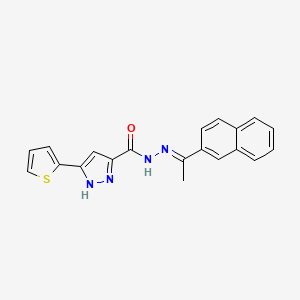

![5-bromo-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2522128.png)
![1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2522129.png)
![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522130.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2522131.png)
